Imidazole Metabolite Exceeds Parent Compound Concentration in Human Liver Tissue
In a forensic investigation of human postmortem liver tissue, the imidazole metabolite of xylometazoline [2-(4-tert-butyl-2,6-dimethylbenzyl)-2-imidazole] was detected in quantities that greatly exceeded those of the parent drug xylometazoline [1]. This finding demonstrates that the metabolite, rather than the parent compound, may serve as the predominant detectable species in certain tissue compartments postmortem.
| Evidence Dimension | Relative tissue abundance (postmortem liver) |
|---|---|
| Target Compound Data | Quantity greatly exceeded that of parent drug |
| Comparator Or Baseline | Xylometazoline (parent compound) |
| Quantified Difference | Metabolite quantity > parent drug quantity (exact fold-difference not reported; qualitative observation reported as 'greatly exceeded') |
| Conditions | Human postmortem liver extract; characterization by mass spectrometry |
Why This Matters
Procurement of xylometazoline metabolite reference standard is essential for accurate postmortem toxicology interpretation, as the parent compound concentration alone may substantially underestimate total drug exposure and metabolic conversion in liver tissue.
- [1] Drost M, Coutts RT. A Possible Imidazole Metabolite of Xylometazoline in Human Postmortem Liver. Can Soc Forensic Sci J. 1989;22(1):1–9. View Source
